![molecular formula C16H20N2O4S B048035 Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester CAS No. 120164-76-3](/img/structure/B48035.png)
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester is a chemical compound that is commonly known as MTT. It is a yellow compound that is widely used in scientific research for its unique properties. MTT is a versatile compound that has a wide range of applications in various fields, including biochemistry, pharmacology, and medical research.
Mécanisme D'action
MTT is reduced by mitochondrial dehydrogenase to formazan, which produces a purple color. The reduction of MTT is dependent on the activity of mitochondrial dehydrogenase, which is a key enzyme in the electron transport chain. The reduction of MTT is a measure of mitochondrial function and cell viability. The mechanism of action of MTT is well understood, and the assay is widely used in scientific research.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on living organisms. MTT is a non-toxic compound that is widely used in scientific research. The compound is stable under normal laboratory conditions and does not pose any significant health hazards.
Avantages Et Limitations Des Expériences En Laboratoire
MTT has several advantages over other cell viability assays. MTT is a colorimetric assay that is easy to perform and does not require expensive equipment. The assay is also highly sensitive and can detect small changes in cell viability. MTT is also compatible with a wide range of cell types and can be used in both adherent and suspension cultures. However, MTT has some limitations. The assay is not suitable for measuring cell proliferation over long periods of time. The assay is also susceptible to interference from compounds that absorb light at the same wavelength as formazan.
Orientations Futures
MTT has many potential future directions in scientific research. One area of interest is the development of new compounds that are more sensitive and specific than MTT. Another area of interest is the use of MTT in high-throughput screening assays. MTT is also being used in the development of new drugs and therapies for a wide range of diseases, including cancer and neurodegenerative diseases. The potential applications of MTT are vast, and the compound is likely to remain an important tool in scientific research for many years to come.
Conclusion:
In conclusion, MTT is a versatile compound that has a wide range of applications in scientific research. The compound is synthesized by the reaction of 2-methyl-4-nitroaniline and 2-benzothiazolyl mercaptan and is widely used in cell viability assays. MTT has no known biochemical or physiological effects on living organisms and is stable under normal laboratory conditions. The compound has several advantages over other cell viability assays but also has some limitations. The potential applications of MTT are vast, and the compound is likely to remain an important tool in scientific research for many years to come.
Méthodes De Synthèse
MTT is synthesized by the reaction of 2-methyl-4-nitroaniline and 2-benzothiazolyl mercaptan in the presence of ethanol and sodium hydroxide. The reaction produces a yellow solid that is purified by recrystallization. The yield of MTT is typically high, and the compound is stable under normal laboratory conditions.
Applications De Recherche Scientifique
MTT is widely used in scientific research for its ability to measure cell viability and cell proliferation. MTT is a colorimetric assay that measures the activity of mitochondrial dehydrogenase in living cells. The assay is based on the reduction of MTT by mitochondrial dehydrogenase to formazan, which produces a purple color. The intensity of the color is directly proportional to the number of viable cells in the sample. MTT is used to assess the efficacy of drugs, toxins, and other compounds in vitro. MTT is also used to study the mechanisms of cell death, including apoptosis and necrosis.
Propriétés
Numéro CAS |
120164-76-3 |
|---|---|
Nom du produit |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester |
Formule moléculaire |
C16H20N2O4S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C16H20N2O4S/c1-5-22-12(20)7-6-11(19)17-16-18-13-8(2)9(3)14(21)10(4)15(13)23-16/h21H,5-7H2,1-4H3,(H,17,18,19) |
Clé InChI |
DGMNQRPZQNZHLL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
SMILES canonique |
CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonymes |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




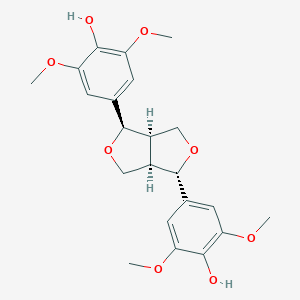
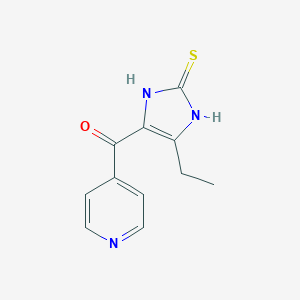
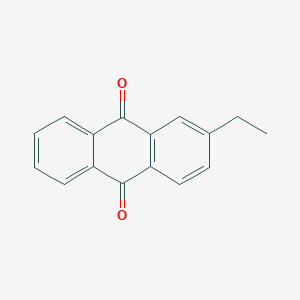
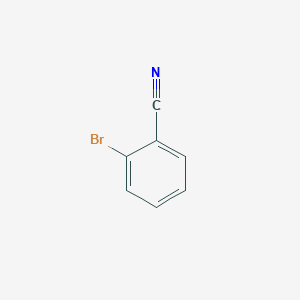
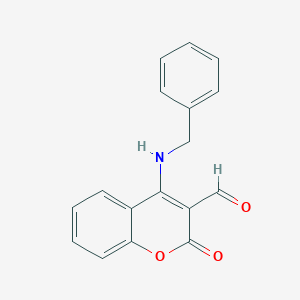
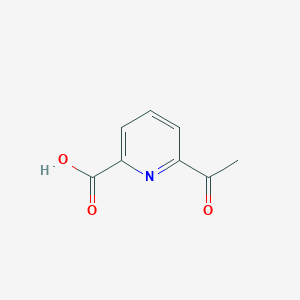
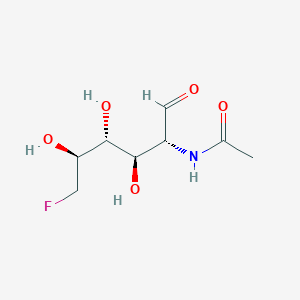


![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)


